molecular formula C24H23N5O B3452230 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B3452230
M. Wt: 397.5 g/mol
InChI Key: YFQFJPMJZVINER-UHFFFAOYSA-N
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Description

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various reagents . The reaction conditions often include the use of alkyl halides and bases such as potassium hydroxide to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, hydrazine hydrate, orthoformic acid ethyl ester, and carbon disulfide . Reaction conditions typically involve the use of bases such as potassium hydroxide and solvents like pyridine .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as 9-sulfanyl-substituted spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones .

Scientific Research Applications

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its antitumor effects are linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one stands out due to its specific spiro-fused tetrazoloquinazoline structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

12-benzylspiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-22-20-21(19-12-6-5-11-18(19)15-24(20)13-7-2-8-14-24)29-23(25-26-27-29)28(22)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQFJPMJZVINER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NN=NN45)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Reactant of Route 2
Reactant of Route 2
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Reactant of Route 3
Reactant of Route 3
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Reactant of Route 4
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Reactant of Route 5
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Reactant of Route 6
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

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